molecular formula C15H21ClN2O2 B5178448 1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine

1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine

Cat. No.: B5178448
M. Wt: 296.79 g/mol
InChI Key: FCKICVMLJSVGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CEMPA, and it belongs to the class of piperazine derivatives. CEMPA has been studied for its ability to modulate various physiological and biochemical processes in the body.

Mechanism of Action

The mechanism of action of CEMPA is not fully understood. However, it is believed to work by modulating the activity of various receptors in the body. CEMPA has been shown to increase the binding affinity of dopamine D2 receptors, which may contribute to its antipsychotic effects. CEMPA has also been shown to bind to the sigma-1 receptor, which may contribute to its anxiolytic effects.
Biochemical and physiological effects:
CEMPA has been shown to have various biochemical and physiological effects in the body. It has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its antipsychotic effects. CEMPA has also been shown to increase serotonin release in the hippocampus, which may contribute to its antidepressant effects. Additionally, CEMPA has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using CEMPA in lab experiments is that it has been extensively studied for its potential therapeutic applications. This means that there is a wealth of literature available on its effects and mechanisms of action. Additionally, CEMPA is relatively easy to synthesize, which makes it readily available for research purposes. One limitation of using CEMPA in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on CEMPA. One area of research could focus on identifying the specific receptors and signaling pathways that are modulated by CEMPA. This could help to elucidate its mechanism of action and guide the development of more targeted therapies. Another area of research could focus on the potential use of CEMPA in combination with other drugs for the treatment of various conditions. Additionally, research could focus on the development of new derivatives of CEMPA with improved pharmacological properties.

Synthesis Methods

The synthesis method for CEMPA involves the reaction of 1-(2-chloro-5-methylphenoxy)acetyl chloride with 4-ethylpiperazine in the presence of a base. This reaction results in the formation of CEMPA as a white solid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

CEMPA has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of various receptors in the body, including the dopamine D2 receptor, sigma-1 receptor, and serotonin 5-HT1A receptor. CEMPA has been studied for its potential use in the treatment of various conditions, including schizophrenia, depression, and anxiety disorders.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-3-17-6-8-18(9-7-17)15(19)11-20-14-10-12(2)4-5-13(14)16/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKICVMLJSVGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)COC2=C(C=CC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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